molecular formula C13H18ClFN2O B3095580 3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1266694-35-2

3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B3095580
CAS No.: 1266694-35-2
M. Wt: 272.74
InChI Key: GCKFRVLRKXHBES-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2-fluorophenyl group at the 3-position and a piperazine ring at the 1-position, with a hydrochloride counterion.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-4-2-1-3-11(12)5-6-13(17)16-9-7-15-8-10-16;/h1-4,15H,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFRVLRKXHBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1266694-35-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Molecular Formula : C13_{13}H18_{18}ClFN2_2O
  • Molecular Weight : 272.74 g/mol
  • Structure : The compound features a piperazine ring and a fluorophenyl moiety, which are critical for its biological activity.

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive agents suggests potential applications in treating psychiatric disorders.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a significant role in these effects, which may be beneficial for conditions like depression and anxiety disorders.

Antimicrobial Activity

Preliminary studies have shown that derivatives of compounds similar to this compound possess antimicrobial properties. For instance, compounds containing piperazine have been tested against various bacterial strains, showing moderate to high activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that it may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent. For example, compounds with piperazine structures have shown IC50_{50} values indicating significant cytotoxicity against leukemia cells .

Case Studies and Research Findings

StudyFindings
Antidepressant Activity A study demonstrated that similar compounds reduced depressive-like behavior in rodent models by enhancing serotonergic activity .
Antimicrobial Efficacy Research on piperazine derivatives showed inhibition zones ranging from 9 to 20 mm against various pathogens, indicating strong antimicrobial properties .
Cytotoxicity In vitro tests revealed IC50_{50} values below 20 µM against human cancer cell lines, highlighting the compound's potential in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to three related derivatives from the evidence:

Structural and Functional Differences

1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (CAS 886-06-6)

  • Substituents : Lacks fluorine; phenyl group replaces 2-fluorophenyl.
  • Heterocycle : Piperidine (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogens).
  • Implications : Piperidine’s single nitrogen reduces hydrogen-bonding capacity and basicity compared to piperazine. The absence of fluorine decreases lipophilicity and may alter metabolic pathways .

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride (CAS 1334148-91-2) Substituents: 3-Methylphenoxy group (ether linkage) instead of 2-fluorophenyl. The methyl group may sterically hinder receptor binding compared to fluorine’s electronic effects .

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Hydrochloride (CAS 879006-67-4) Substituents: Amino group on the propanone chain; phenyl instead of 2-fluorophenyl. Heterocycle: Piperidine instead of piperazine.

Molecular Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle CAS Number
Target Compound C₁₃H₁₇ClFN₂O 280.75 2-Fluorophenyl Piperazine Not provided
1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl C₁₄H₂₀ClNO 253.77 Phenyl Piperidine 886-06-6
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one HCl C₁₄H₂₁ClN₂O₂ 296.79 3-Methylphenoxy Piperazine 1334148-91-2
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one HCl C₁₄H₂₁ClN₂O 268.78 Phenyl, amino Piperidine 879006-67-4

Research Findings and Implications

  • Fluorine vs. Methyl/Phenyl: The 2-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability compared to phenyl or methylphenoxy groups due to fluorine’s electronegativity and small atomic radius .
  • Piperazine vs.
  • Amino Group vs. Carbonyl: The absence of an amino group in the target compound may reduce off-target interactions compared to CAS 879006-67-4, which could exhibit higher affinity for amine-sensitive receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
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3-(2-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

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